Lead ionophore III

Description

The exact mass of the compound Lead ionophore III is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lead ionophore III suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lead ionophore III including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-(didodecylamino)-2-sulfanylideneethoxy]ethoxy]-N,N-didodecylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H108N2O2S2/c1-5-9-13-17-21-25-29-33-37-41-45-55(46-42-38-34-30-26-22-18-14-10-6-2)53(59)51-57-49-50-58-52-54(60)56(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-52H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUONOYYCMQYKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)COCCOCC(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H108N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393190 | |

| Record name | Lead ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

881.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141754-61-2 | |

| Record name | Lead ionophore III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead ionophore III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Technical Guide: Lead Ionophore III (CAS 141754-61-2)

Executive Summary

Lead Ionophore III (ETH 5435) represents a benchmark in the potentiometric detection of Lead(II) ions (

Chemical & Physical Profile

| Property | Specification |

| Common Name | Lead Ionophore III |

| Synonym | ETH 5435 |

| IUPAC Name | N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide |

| CAS Number | 141754-61-2 |

| Molecular Formula | |

| Molecular Weight | 881.58 g/mol |

| Lipophilicity (log P) | ~24.5 (Calculated) |

| Appearance | Yellow viscous oil or waxy solid |

| Solubility | Soluble in THF, Chloroform, Dichloromethane; Insoluble in Water |

Mechanistic Insight: Coordination Chemistry

The efficacy of Lead Ionophore III lies in its dithioamide core.[1] While oxygen-rich ionophores (crown ethers) struggle to differentiate

-

Primary Interaction: The

ion is coordinated by the sulfur atoms of the thioamide groups and the ether oxygens in the backbone, forming a pseudo-cavity.[1] -

Selectivity Basis: The high polarizability of sulfur favors interaction with the large, polarizable lead ion, drastically reducing interference from hard cations.[1]

Electrochemical Performance Profile

The following data represents typical performance metrics for a PVC-based solvent polymeric membrane electrode containing Lead Ionophore III.

| Parameter | Performance Metric | Notes |

| Nernstian Slope | 29.6 ± 0.5 mV/decade | Theoretical limit for divalent cations ( |

| Linear Range | Dependent on inner filling solution and conditioning.[1] | |

| Detection Limit | ~ | Achievable with ion-buffered inner solutions.[1] |

| Response Time | < 10 seconds | For concentrations > |

| pH Working Range | 3.0 – 6.5 | Limited by protonation (low pH) and hydroxide formation (high pH).[1] |

Selectivity Coefficients ( )

Selectivity is measured against interfering ions (

| Interfering Ion ( | Interpretation | |

| < -4.5 | Negligible interference from saline matrices.[1] | |

| < -4.0 | Excellent for biological/environmental samples.[1] | |

| < -4.8 | Critical for measurements in hard water or blood.[1] | |

| < -5.0 | Highly selective against magnesium.[1] | |

| ~ -2.5 | Moderate interference; requires masking in high Cd backgrounds.[1] | |

| ~ -1.5 | Significant interferent; sulfur affinity also attracts copper.[1] |

Experimental Protocol: Membrane Fabrication

This protocol describes the fabrication of a "cocktail" for a solvent polymeric membrane.[1][2] The inclusion of a lipophilic anionic additive (KTpClPB) is mandatory to ensure permselectivity and reduce membrane resistance.[1]

Reagents Required[1][7][8][9][10][11]

-

Lead Ionophore III (ETH 5435): 1.0 wt%[1]

-

Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB): 0.6 wt% (approx. 50 mol% relative to ionophore).

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE): 65.4 wt%. Note: NPOE is preferred over DOS due to its higher dielectric constant, which stabilizes the divalent lead complex.[1]

-

Polymer Matrix: High molecular weight Poly(vinyl chloride) (PVC): 33.0 wt%.[3]

-

Solvent: Tetrahydrofuran (THF), inhibitor-free.[1]

Step-by-Step Workflow

-

Weighing: Accurately weigh the components into a 5 mL glass vial:

-

~3.0 mg Lead Ionophore III

-

~1.8 mg KTpClPB

-

~196 mg o-NPOE

-

~99 mg PVC

-

-

Dissolution: Add 3.0 mL of THF. Cap the vial tightly.

-

Homogenization: Vortex or place on a roller mixer for 2 hours until the PVC is completely dissolved and the solution is clear and homogeneous.

-

Casting:

-

Mounting: Cut a disk from the master membrane (approx. 6-8 mm diameter) and mount it into the electrode body (e.g., Philips body or custom O-ring setup).[1]

Visualization: Membrane Fabrication Workflow

Figure 1: Step-by-step workflow for the fabrication of Lead Ionophore III solvent polymeric membranes.

Experimental Protocol: Electrode Assembly & Conditioning

Inner Filling Solution

Standard filling solutions (e.g.,

-

Optimized Mix: 10 mM

+ 5 mM

Conditioning Procedure

-

Initial Soak: Immerse the freshly mounted electrode tip in

M -

Equilibration: Rinse with deionized water and store in a dilute solution (

M -

Maintenance: If the slope degrades, polish the membrane surface gently with a wet tissue or re-soak in

M solution to regenerate the surface.[1]

Mechanism of Signal Generation[1]

The potential difference (

Where:

- : Lead Ionophore III (Neutral Carrier)[1]

- : Lipophilic Anion (Tetraphenylborate derivative)

- : Stoichiometry (typically 1:1 or 1:2 depending on conditions)

Visualization: Potentiometric Signaling Pathway[1]

Figure 2: Mechanistic pathway of selective Pb2+ recognition and signal transduction at the sample-membrane interface.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (< 25 mV/dec) | Anion leaching or insufficient additive.[1] | Ensure KTpClPB is present at ~50 mol% relative to ionophore.[1] |

| Drift / Instability | Protein biofouling or lipid adsorption.[1] | Use a protective dialysis membrane or switch to a fluorous matrix if analyzing biological fluids.[1] |

| High Detection Limit | Transmembrane ion flux (Leaching).[1] | Switch to an ion-buffered inner filling solution (EDTA/Pb mix).[1] |

| Slow Response | Membrane too thick or old.[1] | Cast thinner membranes (< 200 µm) or refresh the surface by polishing.[1] |

References

-

Parchem Fine & Specialty Chemicals. Lead ionophore III (Cas 141754-61-2) Product Specifications.

-

Sigma-Aldrich (Merck). Selectophore™ Ionophores for Ion-Selective Electrodes: Application Guide. [1]

-

Bakker, E., Pretsch, E., & Bühlmann, P. (2000).[1] "Selectivity of Potentiometric Ion Sensors." Analytical Chemistry, 72(6), 1127-1133.[1] (Foundational text on ISE selectivity coefficients).

-

Umezawa, Y., et al. (2000).[1] "Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations (IUPAC Technical Report)."[1][5][6] Pure and Applied Chemistry, 72(10), 1851-2082.[1][5]

-

ResearchGate. Potentiometric response characteristics of o-NPOE plasticized PVC membrane sensors. (Verification of membrane composition ratios).

Sources

ETH 5435 chemical structure and molecular weight

Title: Technical Guide: ETH 5435 (Lead Ionophore III) – Structure, Properties, and Application in Ion-Selective Sensing[1]

Abstract This technical guide provides a comprehensive analysis of ETH 5435 (N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide), a highly lipophilic neutral carrier used primarily as a lead (Pb²⁺) and cadmium (Cd²⁺) ionophore.[1] We examine its chemical structure, physicochemical properties, and mechanism of action within polymeric membrane electrodes.[1] Detailed protocols for the fabrication of Ion-Selective Electrodes (ISEs) and experimental validation are provided, alongside mechanistic visualizations to support research and development in environmental monitoring and clinical toxicology.[1]

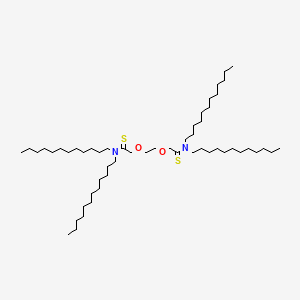

Chemical Identity and Structure

ETH 5435, commercially known as Lead Ionophore III , is a dithioamide derivative designed for the potentiometric detection of soft heavy metal ions.[1] Its structure features a flexible polyether backbone terminated by thiocarbonyl groups, which serve as "soft" donor sites preferred by soft acids like Pb²⁺ and Cd²⁺.[1]

Structural Specifications

| Parameter | Specification |

| Common Name | ETH 5435 (Lead Ionophore III) |

| IUPAC Name | N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide |

| CAS Number | 141754-61-2 |

| Molecular Formula | C₅₄H₁₀₈N₂O₂S₂ |

| Molecular Weight | 881.58 g/mol |

| Physical State | Viscous lipophilic liquid or waxy solid |

| Solubility | Soluble in THF, CH₂Cl₂, and plasticizers (e.g., DOS, NPOE); Insoluble in water |

Structural Logic

The molecule consists of three distinct functional domains:

-

Ion-Binding Core: The central 3,6-dioxaoctanedithioamide backbone provides a cavity lined with two sulfur atoms (thiocarbonyls) and two oxygen atoms (ethers).[1] The sulfur atoms are critical for selectivity towards thiophilic metals (Pb, Cd) over hard cations like Ca²⁺ or Mg²⁺.[1]

-

Lipophilic Shell: Four dodecyl (C12) chains attached to the amide nitrogens render the molecule highly lipophilic (LogP > 15).[1] This prevents the ionophore from leaching out of the organic membrane phase into the aqueous sample, ensuring sensor longevity.[1]

-

Flexibility: The ethylene glycol-derived backbone allows the molecule to wrap around the target cation, forming a stable 1:1 or 1:2 complex depending on conditions.[1]

Mechanism of Action

ETH 5435 functions as a neutral carrier ionophore .[1] In an Ion-Selective Electrode (ISE), it is embedded in a plasticized PVC membrane.[1][2] The mechanism involves the selective extraction of the target ion from the aqueous phase into the membrane phase, generating a phase boundary potential described by the Nernst equation.[1]

Coordination Chemistry

The high selectivity for Pb²⁺ arises from the Pearson Hard-Soft Acid-Base (HSAB) theory.[1]

-

Pb²⁺ (Soft Acid): Prefers coordination with soft bases.[1]

-

Thiocarbonyl Sulfur (Soft Base): The C=S groups in ETH 5435 provide soft donor sites, forming strong coordinate bonds with Pb²⁺.[1]

-

Ether Oxygen (Hard Base): Provides auxiliary stabilization but does not dictate the primary selectivity, allowing discrimination against hard alkali earth metals.[1]

Signal Generation Pathway[1]

-

Extraction: Pb²⁺ partitions from the sample into the membrane, complexing with ETH 5435 (L) to form

.[1] -

Charge Balance: To maintain electroneutrality within the membrane, lipophilic anionic sites (e.g., Tetraphenylborate derivatives,

) are added.[1] -

Potential Difference: The activity ratio of Pb²⁺ between the sample and the internal solution generates an electromotive force (EMF).[1]

Caption: Schematic of Pb²⁺ extraction by ETH 5435 at the sample/membrane interface. The thiocarbonyl groups selectively bind Pb²⁺, rejecting hard ions like Ca²⁺.[1]

Experimental Protocols

Synthesis of ETH 5435 (General Route)

While commercial procurement is recommended for high purity, the synthesis generally follows the thionation of the corresponding amide.[1]

-

Precursor Synthesis: React 3,6-dioxaoctanedioyl dichloride with excess didodecylamine in the presence of a base (triethylamine) to form N,N,N',N'-tetradodecyl-3,6-dioxaoctanediamide.[1]

-

Thionation: Treat the diamide with Lawesson’s Reagent or

in refluxing toluene.[1] -

Purification: The product is purified via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to remove unreacted reagent and monothioamide byproducts.[1]

-

Validation: Confirm structure via ¹H-NMR (shift of CH₂ adjacent to C=S) and IR (appearance of C=S stretch ~1100-1200 cm⁻¹).[1]

-

Fabrication of Pb²⁺-Selective Membrane

This protocol produces a standard PVC membrane for use in potentiometric sensing.[1]

Materials:

-

Anionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (0.5 wt%) – Crucial for reducing ohmic resistance and ensuring Nernstian slope.[1]

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or o-Nitrophenyloctyl ether (NPOE) (65.5 wt%)[1]

-

Matrix: High molecular weight PVC (33.0 wt%)[1]

-

Solvent: Tetrahydrofuran (THF) (freshly distilled)[1]

Workflow:

-

Dissolution: Weigh all components (total mass ~100 mg) into a glass vial. Add 1.0 mL of THF.[1]

-

Homogenization: Vortex or sonicate until the PVC is completely dissolved and the solution is clear.

-

Casting: Pour the mixture into a glass ring (approx. 20-30 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper to control evaporation rate. Allow to stand at room temperature for 24 hours.

-

Mounting: Cut a disc from the master membrane and mount it onto an electrode body (e.g., Philips body or custom O-ring setup).[1]

Conditioning and Testing

-

Conditioning: Soak the electrode in 10⁻³ M

for 12–24 hours to establish the primary ion equilibrium at the interface. -

Measurement: Use a double-junction reference electrode (e.g., Ag/AgCl with 1M LiAc bridge electrolyte) to prevent Cl⁻ leakage which precipitates PbCl₂.[1]

-

Expected Performance:

Physicochemical Data Summary

| Property | Value | Notes |

| LogP (Lipophilicity) | > 15.0 | Calculated; ensures minimal leaching.[1] |

| pKa | N/A | Molecule is non-ionizable (neutral carrier).[1] |

| Selectivity Coeff ( | Highly selective over Calcium.[1] | |

| Selectivity Coeff ( | Excellent discrimination against Potassium.[1] | |

| Thermal Stability | Stable < 150°C | Avoid high-temp extrusion; solvent casting preferred.[1] |

Chemical Structure Visualization

Caption: Topological representation of ETH 5435 showing the dithioamide core and lipophilic dodecyl tails.[1][4][5][6][7][8][9]

References

-

Ion, A. C., et al. (2015).[1][10] "Selective detection of heavy metal ions by self-assembled chemical field effect transistors." AIP Conference Proceedings. Retrieved from [Link][1]

-

Morf, W. E., et al. (1990).[1] "Transport properties of neutral carrier ion-selective membranes." Analytical Chemistry. (Foundational text on ETH ionophore series mechanisms).

-

Ganjali, M. R., et al. (2006).[1] "Potentiometric Sensors for Heavy Metals – An Overview." CHIMIA International Journal for Chemistry.[1] Retrieved from [Link][1]

Sources

- 1. N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine | C22H39NO2 | CID 16061185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Polymer Synthesis – Polymeric Materials | ETH Zurich [polymeric.mat.ethz.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. diec.unizar.es [diec.unizar.es]

- 8. chimia.ch [chimia.ch]

- 9. Chain length determines molecular colour | ETH Zurich [ethz.ch]

- 10. pubs.aip.org [pubs.aip.org]

Technical Guide: Solubility Profile and Handling of Lead Ionophore III (ETH 5435)

Executive Summary

Lead Ionophore III (ETH 5435) represents a critical class of neutral carriers used in the fabrication of Ion-Selective Electrodes (ISEs) and optodes for the detection of

This technical guide addresses the specific solubility characteristics of Lead Ionophore III in Tetrahydrofuran (THF) and Chloroform . While both solvents effectively solubilize the compound, their roles in experimental workflows differ fundamentally: THF is the primary vehicle for membrane casting due to its volatility and compatibility with Poly(vinyl chloride) (PVC), whereas Chloroform is the superior solvent for stock solution preparation and liquid-liquid extraction studies due to its high density and non-flammability relative to THF.

Part 1: Physicochemical Profile & Solubility Mechanics

To master the handling of Lead Ionophore III, one must understand the structural drivers of its solubility.

Chemical Identity[1][2][3]

-

Common Name: Lead Ionophore III (ETH 5435)[1]

-

CAS Number: 141754-61-2[1]

-

IUPAC Name:

-tetradodecyl-3,6-dioxaoctanedithioamide -

Molecular Formula:

[1] -

Molecular Weight: ~881.58 g/mol

The Solubility Mechanism

The solubility of ETH 5435 is governed by its amphiphilic architecture , heavily skewed towards lipophilicity.

-

The Lipophilic Shell (Solubility Driver): The molecule features four long dodecyl (

) alkyl chains . These non-polar "tails" dominate the surface area of the molecule, creating high affinity for organic solvents (Van der Waals forces) and ensuring the molecule remains within the organic membrane phase rather than leaching into the aqueous sample. -

The Coordination Core (Functional Driver): The dithioamide backbone contains sulfur and oxygen donor atoms. While these are polar, they are sterically shielded by the alkyl chains.

Solvent Compatibility Matrix

| Solvent | Solubility Rating | Primary Application | Technical Rationale |

| Tetrahydrofuran (THF) | Excellent (>20 mg/mL) | Membrane Casting | Dissolves PVC matrix and ionophore simultaneously; evaporates rapidly (BP: 66°C) to leave a homogeneous film. |

| Chloroform | Excellent (>50 mg/mL) | Stock Solutions | High density ( |

| Dichloromethane (DCM) | Good | Alternative Casting | Lower boiling point (39.6°C) can cause "orange peel" defects in membranes due to too-rapid evaporation. |

| Water | Insoluble | Sample Phase | Essential for sensor function; preventing leaching. |

Part 2: Solvent Selection Logic (Decision Framework)

The choice between THF and Chloroform is not arbitrary; it depends on the stage of the sensor fabrication process.

Figure 1: Decision matrix for solvent selection based on experimental phase. Blue indicates the preferred path for storage; Red indicates the mandatory path for membrane fabrication.

Part 3: Experimental Protocols

Protocol A: Preparation of Lead-Selective PVC Membrane (THF-Based)

Context: This is the industry-standard method for creating the sensing layer of a potentiometric ISE. Safety: THF is highly flammable and forms explosive peroxides. Use a fume hood.

Reagents:

-

Lead Ionophore III (ETH 5435): 1.0 – 1.5 wt%

-

Anionic Additive (NaTPB or KTpClPB): 0.5 – 0.7 wt% (molar ratio ~50% of ionophore)

-

Plasticizer (o-NPOE or DOS): ~65 wt%

-

High Molecular Weight PVC: ~33 wt%

-

Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

Step-by-Step Workflow:

-

Weighing: Into a 5 mL glass vial, weigh the components to achieve a total mass of 100 mg .

-

Scientist's Note: Always weigh the PVC last to prevent static scattering of the ionophore.

-

-

Solvation: Add 1.0 mL of THF .

-

Homogenization: Vortex for 1 minute, then place on a rotary shaker for 30 minutes.

-

QC Check: The solution must be perfectly clear. Any turbidity indicates undissolved PVC or moisture contamination.

-

-

Degassing: Briefly sonicate (30 seconds) to remove micro-bubbles.

-

Casting: Pour the cocktail into a glass ring (24 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper stack (to slow evaporation and prevent dust) and allow to stand for 12–24 hours.

-

Result: A transparent, flexible master membrane (~200 µm thick).

-

Protocol B: Stock Solution for Titration/Extraction (Chloroform-Based)

Context: Used when determining binding constants (

Reagents:

-

Lead Ionophore III[1]

-

Solvent: Chloroform (

), HPLC grade.

Step-by-Step Workflow:

-

Preparation: Weigh 10 mg of Lead Ionophore III into a 10 mL volumetric flask.

-

Solvation: Fill halfway with Chloroform. Swirl gently. The lipophilic tails will facilitate immediate dissolution.

-

Make up to Mark: Fill to the meniscus line.

-

Storage: Transfer to an amber glass vial with a Teflon-lined cap. Store at -20°C.

-

Why Amber? Dithioamides can be susceptible to photo-oxidation over long periods.

-

Part 4: Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Cloudy Membrane (White Haze) | Incompatibility or Moisture | THF may be "wet" (hygroscopic). Use freshly distilled THF or molecular sieves. |

| Crystals on Membrane Surface | Ionophore Exudation | Solubility limit exceeded in the solid phase. Reduce ionophore concentration or switch plasticizer (e.g., from DOS to o-NPOE). |

| Drifting Potentials | Leaching | Ionophore is dissolving into the sample. Ensure the sample contains no organic co-solvents (e.g., ethanol) which solubilize the ionophore. |

Visualization of Membrane Failure Modes

Figure 2: Common solubility-related failure modes in ISE fabrication.

References

-

Bakker, E., & Pretsch, E. (2005). Potentiometry at Trace Levels.[2] Trends in Analytical Chemistry. (General reference for PVC membrane protocols).

- Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593–1688. (Foundational text on dithioamide ionophore chemistry).

Sources

Technical Guide: Lead Ionophore III (ETH 5435) Selectophore™ Grade

[1]

Executive Summary

Lead Ionophore III (ETH 5435) is a neutral carrier ionophore designed for the potentiometric detection of Lead ions (Pb²⁺). Belonging to the class of dithioamides , it exhibits high affinity for soft heavy metal ions due to the presence of sulfur donor atoms. While primarily designated for Lead detection, its coordination chemistry allows for nanomolar detection limits, making it a critical reagent in environmental monitoring (drinking water analysis) and clinical toxicology.

This guide provides the exact physicochemical specifications, membrane fabrication protocols, and electrochemical performance metrics required to construct high-fidelity Ion-Selective Electrodes (ISEs) using the Selectophore™ grade standard.

Chemical & Physical Specifications

The Selectophore™ grade designation ensures the material is function-tested for sensor applications, minimizing impurities (such as ionic contaminants or synthesis byproducts) that would cause super-Nernstian slopes or drift.

Chemical Identity[2]

-

Common Name: Lead Ionophore III[1]

-

IUPAC Name: N,N,N',N'-Tetradodecyl-3,6-dioxaoctanedithioamide[1][5][6]

-

CAS Number: 141754-61-2[1]

-

Molecular Formula: C₅₄H₁₀₈N₂O₂S₂[1]

-

Molecular Weight: 881.58 g/mol

-

Appearance: Yellow viscous oil or low-melting solid.[1]

-

Lipophilicity (log P): ~16.5 (Calculated).[1] This high lipophilicity ensures the ionophore remains within the polymeric membrane and does not leach into the aqueous sample, guaranteeing a long sensor lifetime.

Structural Mechanism

ETH 5435 functions as a neutral carrier . It extracts Pb²⁺ from the aqueous phase into the organic membrane phase by forming a lipophilic complex. The two thioamide groups provide soft sulfur donors that coordinate strongly with the soft Pb²⁺ cation, while the ether oxygens facilitate the wrapping of the flexible backbone around the central ion.

Figure 1: Coordination mechanism of ETH 5435.[1] The sulfur atoms in the thioamide groups serve as the primary binding sites for Pb²⁺.

Electrochemical Performance

The performance of Lead Ionophore III is heavily dependent on the membrane formulation. The values below represent standard performance in a PVC/DOS (Bis(2-ethylhexyl) sebacate) matrix.

Selectivity Coefficients ( )

Selectivity is determined by the Fixed Interference Method (FIM) or Separate Solution Method (SSM). The dithioamide functionality provides excellent discrimination against hard cations (Na, K, Ca, Mg) but requires careful handling regarding other soft metals.

| Interfering Ion (M) | Significance | |

| Na⁺ | -4.8 | Negligible interference from saline samples.[1] |

| K⁺ | -5.0 | Negligible interference.[1] |

| Ca²⁺ | -5.2 | Excellent selectivity against hard water background.[1] |

| Mg²⁺ | -5.5 | Negligible interference.[1] |

| Cd²⁺ | -1.5 to -2.0 | Critical: Moderate interference.[1] Cd²⁺ can bind to S-donors.[1] |

| Cu²⁺ | -1.0 to -1.5 | Critical: High interference.[1] Masking agents may be required.[9] |

| H⁺ (pH) | - | Functional pH range: 3.0 – 7.[1]0. |

Dynamic Range & Detection Limit

Membrane Fabrication Protocol

To achieve Selectophore™ grade performance, the membrane must contain the correct molar ratio of ionophore to ionic sites (borate salts).

Reagents Required

-

Lead Ionophore III (ETH 5435): The active neutral carrier.

-

Lipophilic Additive: Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB ) or Potassium tetrakis(4-chlorophenyl)borate (KTpClPB ).[1]

-

Role: Ensures permselectivity and reduces membrane resistance.

-

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS ) or o-Nitrophenyloctyl ether (o-NPOE ).[1]

-

Recommendation:DOS is preferred for Pb²⁺ to minimize dielectric constant effects that might favor monovalent interferences.

-

-

Polymer Matrix: Poly(vinyl chloride) (PVC ), High Molecular Weight.[8]

-

Solvent: Tetrahydrofuran (THF ), inhibitor-free, high purity.

The "Cocktail" Recipe (Total Mass: ~200 mg)

This formulation yields a membrane approx. 200 µm thick in a 24 mm glass ring.

| Component | Weight % | Mass (mg) | Molar Ratio (Ionophore:Borate) |

| ETH 5435 | 1.0 - 1.5 wt% | ~2.5 mg | ~3:1 (Excess Ionophore is crucial) |

| NaTFPB | 0.4 - 0.6 wt% | ~1.0 mg | - |

| PVC | 33.0 wt% | ~66.0 mg | - |

| DOS | 65.5 wt% | ~131.0 mg | - |

Step-by-Step Fabrication Workflow

Figure 2: Membrane casting workflow. Slow evaporation (Step 5) is critical to prevent inhomogeneity.[1]

-

Dissolution: Dissolve the ~200 mg mixture in 2.0–3.0 mL of THF.

-

Casting: Pour the solution into a glass ring fixed on a glass plate.

-

Evaporation: Cover with a filter paper stack or a beaker to slow evaporation. Allow to stand for 24 hours. Do not heat.

-

Mounting: Cut a disc from the master membrane and mount it into an electrode body (e.g., Philips body or equivalent).

Sensor Assembly & Conditioning

Inner Filling Solution

The inner solution establishes the reference potential at the inner membrane interface.

-

Composition:

M Pb(NO₃)₂ + -

Advanced: For trace analysis (

M), use a metal ion buffer (e.g., Pb-EDTA buffered solution) to pin the inner Pb²⁺ activity and prevent transmembrane fluxes that ruin detection limits [2].[1]

Conditioning

-

Primary Conditioning: Soak the newly mounted electrode in

M Pb(NO₃)₂ for 12–24 hours . -

Storage: Store in

M Pb(NO₃)₂ or deionized water to prevent leaching of the lipophilic components.[1]

Troubleshooting & Optimization

pH Interference

The thioamide group can protonate at very low pH, leading to a loss of Pb²⁺ response.

-

Optimal pH: 4.0 – 6.0.

-

Solution: Perform measurements in acetate buffer (pH 5.5). Avoid unbuffered acidic samples (pH < 3).

Electrode Drift

-

Cause: Leaching of the borate salt or water uptake by the membrane.

-

Fix: Ensure the PVC/Plasticizer ratio is correct (1:2). If drift persists, recondition in high concentration Pb solution (

M) for 2 hours.

"Cadmium Anomaly"

While ETH 5435 is a Lead ionophore, it has significant affinity for Cadmium.

-

Warning: If the sample contains high Cd²⁺ (e.g., >

M), the electrode may respond to Cd. -

Differentiation: Use a masking agent or perform a standard addition to verify the slope. Conversely, this ionophore can be used to construct a Cd-selective electrode if Pb is absent [3].[1]

References

-

Pergel, E., Gyurcsányi, R. E., Tóth, K., & Lindner, E. (2001). "Picomolar detection limits with current-polarized Pb2+ ion-selective membranes." Analytical Chemistry, 73(17), 4249-4253.

-

Sokalski, T., Ceresa, A., Zwickl, T., & Pretsch, E. (1997). "Large improvement of the lower detection limit of ion-selective polymer membrane electrodes." Journal of the American Chemical Society, 119(46), 11347-11348.

-

Sigma-Aldrich. "Cadmium Ionophore I & Lead Ionophore III Application Note."[1] Selectophore™ Application Guide.

-

Bakker, E., & Pretsch, E. (2005). "Potentiometric sensors for trace-level analysis." Trends in Analytical Chemistry, 24(3), 199-207.

Sources

- 1. Potassium ionophore III Selectophore®, function tested 99348-39-7 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Picomolar detection limits with current-polarized Pb2+ ion-selective membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.memphis.edu [digitalcommons.memphis.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. US20060060471A1 - Multi-ionophore membrane electerode - Google Patents [patents.google.com]

Methodological & Application

Application Note: Fabrication of Lead Ionophore III PVC Membrane for Potentiometric Sensing

Abstract

This technical guide outlines the fabrication, conditioning, and validation of a Poly(vinyl chloride) (PVC) membrane sensor utilizing Lead Ionophore III (ETH 5435) .[1] While Lead Ionophore IV (calixarene-based) has gained popularity for its robustness, Lead Ionophore III (N,N,N',N'-tetradodecyl-3,6-dioxaoctanedithioamide) remains a critical tool for specific soft-metal sensing applications due to its unique dithioamide coordination geometry. This protocol synthesizes classical membrane casting techniques with modern trace-level optimization strategies, addressing critical parameters such as plasticizer polarity and lipophilic additive ratios to maximize selectivity for Pb²⁺ over interfering cations like Cd²⁺ and Zn²⁺.

Introduction & Mechanistic Principles[2]

The Role of Lead Ionophore III (ETH 5435)

Lead Ionophore III is a neutral carrier containing a dithioamide backbone. Unlike oxygen-rich crown ethers that bind hard cations (alkali metals), the sulfur atoms in ETH 5435 act as soft bases, exhibiting high affinity for soft acids like Pb²⁺ and Cd²⁺.

Mechanism of Potential Generation:

The sensor operates on the principle of phase boundary potential . The ionophore extracts Pb²⁺ from the aqueous sample into the organic membrane phase. To maintain electroneutrality and ensure permselectivity (Donnan exclusion), a lipophilic anion (borate salt) is added. The potential difference (

Critical Formulation Factors

-

Plasticizer Choice: The dielectric constant (

) of the plasticizer dictates the membrane's polarity.-

o-NPOE (

): Preferred for Pb²⁺ sensing to stabilize the divalent cation complex and improve selectivity against monovalent interferences (Na⁺, K⁺). -

DOS (

): Often used when high lipophilicity is required or to alter selectivity profiles (e.g., for Cadmium detection using the same ionophore). This protocol prioritizes o-NPOE for Lead optimization.

-

-

Lipophilic Additive (Ionic Sites): Essential to prevent co-extraction of sample anions and reduce membrane resistance. A molar ratio of approximately 0.6 (Additive : Ionophore) is optimal to maximize slope without inducing cation interference.

Materials & Reagents

| Component | Chemical Name / Identity | Function | Purity Requirement |

| Ionophore | Lead Ionophore III (ETH 5435) | Pb²⁺ Selective Carrier | Selectophore™ Grade |

| Matrix | Poly(vinyl chloride) (PVC) | Polymer Backbone | High Molecular Weight |

| Plasticizer | o-Nitrophenyloctyl ether (o-NPOE) | Solvent / Dielectric Mediator | >99% (GC) |

| Additive | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Anionic Excluder | Selectophore™ Grade |

| Solvent | Tetrahydrofuran (THF) | Casting Solvent | Inhibitor-free, HPLC Grade |

| Electrolyte | Lead(II) Nitrate (Pb(NO₃)₂) | Conditioning/Standard | 99.999% Trace Metals Basis |

Scientific Integrity Note: While Sodium tetraphenylborate (NaTPB) is a common additive, NaTFPB is recommended here due to its superior lipophilicity and resistance to leaching, which significantly extends sensor lifetime and stability in environmental samples.

Membrane Fabrication Protocol

Cocktail Preparation (Total Mass: ~300 mg)

This formulation produces a "master membrane" sufficient for 5-10 electrode bodies.

Target Composition (w/w %):

-

Lead Ionophore III: 1.0%

-

NaTFPB: 0.6% (~50 mol% relative to ionophore)

-

PVC: 33.0%[2]

-

o-NPOE: 65.4%

Step-by-Step Procedure:

-

Weighing: Into a 5 mL glass vial, accurately weigh:

-

Solvation: Add 3.0 mL of THF.

-

Homogenization: Cap the vial tightly. Vortex for 1 minute, then place on a roller mixer or ultrasonic bath for 30 minutes. Crucial: Ensure the PVC is fully solvated; the solution must be perfectly clear and viscous.

Casting & Evaporation[6]

-

Setup: Place a glass ring (approx. 24 mm diameter) on a clean, dust-free glass plate.

-

Pouring: Pour the cocktail into the ring. Cover with a filter paper stack or a beaker raised slightly to allow slow evaporation.

-

Drying: Allow to evaporate at room temperature (20-25°C) for 24-48 hours.

-

Warning: Rapid evaporation causes membrane inhomogeneity and surface "skinning," leading to poor reproducibility.

-

Electrode Assembly

-

Cutting: Use a cork borer to cut a disk (typically 5-7 mm) from the master membrane.

-

Mounting: Glue the disk to the end of a PVC electrode body using a THF/PVC slurry (dissolve excess PVC in THF). Ensure a leak-proof seal.

-

Internal Filling: Fill the electrode body with the Internal Filling Solution (IFS) :

-

M Pb(NO₃)₂ +

-

M Pb(NO₃)₂ +

Visualization: Fabrication Workflow

Figure 1: Step-by-step workflow for the fabrication of the Lead Ionophore III PVC membrane sensor.

Conditioning & Maintenance

Proper conditioning establishes the phase boundary equilibrium.

-

Primary Conditioning: Soak the assembled electrode tip in

M Pb(NO₃)₂ for 12-24 hours .-

Why? This replaces impurities and saturates the membrane surface with the primary ion, stabilizing the

potential.

-

-

Trace Analysis Conditioning (Optional): If measuring

M Pb²⁺, condition in a lower concentration ( -

Storage: Store in

M Pb(NO₃)₂ when in daily use. For long-term storage, store dry and re-condition before use.

Validation & Characterization

Expected Performance Metrics

| Parameter | Typical Value | Notes |

| Slope | 28.5 ± 1.0 mV/decade | Theoretical Nernstian for divalent ion ( |

| Linear Range | Can extend to | |

| Detection Limit | Determined by intersection of extrapolated linear segments. | |

| Response Time | < 20 seconds | Slower at low concentrations ( |

| pH Range | 3.0 - 6.0 | Avoid pH > 6 (Pb(OH)₂ precipitation) and pH < 2 (H⁺ interference). |

Selectivity Coefficients ( )

Selectivity is the sensor's ability to distinguish Pb²⁺ from interfering ions (

-

Interference Warning: Lead Ionophore III (ETH 5435) has known cross-reactivity with Cadmium (Cd²⁺) . In some commercial applications, this ionophore is even used as a Cadmium sensor when formulated with DOS.

-

Typical log

values (in o-NPOE):- (Highly Selective)

- (Highly Selective)

-

to

Critical Check: If your sample contains high levels of Cadmium (

of Pb concentration), consider using Lead Ionophore IV, which generally offers superior Pb/Cd selectivity.

Visualization: Signal Generation Pathway

Figure 2: Mechanism of potential generation showing the interaction between the aqueous sample and the organic membrane phase.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Sub-Nernstian Slope (<25 mV) | 1. Proton interference (pH too low).2. Insufficient Additive. | 1. Adjust sample pH to ~4.5 using acetate buffer.2. Remake membrane with 60 mol% NaTFPB. |

| Drift / Instability | 1. Leaching of components.2. Incomplete conditioning. | 1. Use NaTFPB instead of NaTPB; ensure o-NPOE purity.2. Soak electrode overnight in primary ion solution. |

| High Resistance / Noise | Membrane too thick or old. | Cast thinner membranes or add a trace of lipophilic salt (ETH 500) to lower resistance. |

| Strong Cd Interference | Intrinsic property of ETH 5435. | Switch plasticizer to o-NPOE (if using DOS) or switch to Lead Ionophore IV. |

References

-

Sigma-Aldrich. Product Information: Lead Ionophore III (ETH 5435).Link

-

Bakker, E., Pretsch, E., & Bühlmann, P. (1997). Selectivity of Potentiometric Ion Sensors.[1][4][5][6][7] Analytical Chemistry, 69(10), 328A-332A. Link

-

Sauter, H., et al. (1982).[1] N,N,N',N'-Tetrabutyl-3,6-dioxaoctan-dithioamid, ein Ionophor mit Cd²⁺-Selektivität.[1] Helvetica Chimica Acta, 65, 1297.[1] (Primary source for ETH 5435 structure and Cd/Pb duality). Link

-

BenchChem. Application Note: Lead Ion-Selective Electrode Fabrication.[1][4][8] (General protocol reference). Link

-

Malinowska, E. (1990). Lead-selective membrane electrodes based on neutral carriers. The Analyst, 115, 1085-1087. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Plasticizer-level study of poly(vinyl chloride) ion-selective membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 8. peacta.org [peacta.org]

Application Notes and Protocols for Lead-Selective Electrodes Utilizing ETH 5435

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of lead-selective electrodes based on the ionophore ETH 5435 (also known as Lead Ionophore IV). The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific principles that underpin each step. This guide offers full editorial control to the user, encouraging adaptation and optimization for specific experimental contexts. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity.

Foundational Principles: The Role of ETH 5435 in Potentiometric Sensing of Lead

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core of a lead-selective ISE is a polymeric membrane, typically composed of polyvinyl chloride (PVC), which is doped with a lead-selective ionophore.[1] The ionophore is a molecule that can selectively bind to the target ion, in this case, Pb²⁺.

ETH 5435, or N,N,N',N'-Tetracyclohexyl-3-oxapentanediamide, is a highly effective and selective ionophore for lead ions. Its molecular structure is designed to form a stable complex with Pb²⁺, effectively sequestering it from the aqueous sample phase into the organic membrane phase. This selective complexation is the cornerstone of the electrode's ability to generate a potential difference that is proportional to the concentration of lead ions in the sample.[1]

The overall mechanism can be visualized as a three-step process:

-

Selective Complexation: At the interface between the sample and the membrane, ETH 5435 selectively binds with Pb²⁺ ions.

-

Phase Boundary Potential: This selective binding creates a potential difference across the interface.

-

Transmembrane Potential: A stable transmembrane potential is established, which is measured against a reference electrode. The magnitude of this potential is logarithmically related to the activity of the lead ions in the solution, as described by the Nernst equation.

Experimental Protocols

Preparation of the PVC Membrane Cocktail

The quality of the lead-selective membrane is paramount for the performance of the electrode. The following protocol describes the preparation of a membrane "cocktail" sufficient for the fabrication of several electrodes.

Materials:

-

High molecular weight Polyvinyl Chloride (PVC)

-

Plasticizer (e.g., o-Nitrophenyl octyl ether (o-NPOE) or Dioctyl sebacate (DOS))

-

Lead Ionophore IV (ETH 5435)

-

Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

-

Tetrahydrofuran (THF), analytical grade

Optimized Membrane Composition:

| Component | Weight (mg) for a 200 mg Cocktail | Purpose |

| PVC | ~66 | Provides the structural matrix of the membrane. |

| Plasticizer | ~130 | Solubilizes the membrane components and ensures ionic mobility within the membrane. |

| ETH 5435 | ~2-4 | Acts as the selective lead ionophore. |

| KTpClPB | ~1-2 | Reduces the membrane resistance and improves the Nernstian response. |

Protocol:

-

Component Weighing: Accurately weigh each component and place them in a clean, dry glass vial.

-

Dissolution: Add approximately 2 mL of THF to the vial.

-

Mixing: Tightly cap the vial and mix the contents thoroughly until all components are fully dissolved. This can be achieved by gentle vortexing or shaking. The resulting solution should be clear and slightly viscous. This is the membrane cocktail.[1]

Fabrication of the Ion-Selective Electrode

This protocol outlines the assembly of the electrode body and the casting of the ion-selective membrane.

Materials:

-

Prepared PVC membrane cocktail

-

Electrode body (commercial or custom-made)

-

Inner filling solution (e.g., 0.1 M Pb(NO₃)₂)

-

Internal reference electrode (e.g., Ag/AgCl wire)

Protocol:

-

Electrode Body Preparation: Ensure the electrode body is clean and dry.

-

Membrane Casting: Dip the tip of the electrode body into the membrane cocktail and withdraw it slowly. Allow the THF to evaporate completely in a dust-free environment. Repeat this process 2-3 times to create a membrane of optimal thickness.

-

Drying: Let the membrane dry for at least 24 hours to ensure all the THF has evaporated.

-

Filling: Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.

-

Internal Reference Electrode Insertion: Insert the Ag/AgCl internal reference electrode into the filling solution and seal the electrode body.

Electrode Conditioning

Conditioning is a critical step to ensure a stable and reproducible electrode response.

Protocol:

-

Soaking: Immerse the tip of the newly prepared lead-selective electrode in a 0.1 M Pb(NO₃)₂ solution.

-

Duration: Condition the electrode for at least 4 hours, preferably overnight, before the first use.

-

Storage: When not in use, store the electrode in a 10⁻³ M Pb(NO₃)₂ solution.

Characterization and Performance

The performance of the fabricated lead-selective electrode should be thoroughly characterized to determine its analytical capabilities.

Calibration

Calibration is performed by measuring the electrode potential in a series of standard solutions of known lead concentrations.

Protocol:

-

Standard Solutions: Prepare a series of standard Pb(NO₃)₂ solutions by serial dilution, ranging from 10⁻⁸ M to 10⁻¹ M.

-

Measurement: Immerse the lead-selective electrode and a suitable reference electrode (e.g., a double junction Ag/AgCl electrode) in each standard solution, starting from the lowest concentration. Record the potential reading once it has stabilized.

-

Calibration Curve: Plot the measured potential (in mV) against the logarithm of the lead ion activity (or concentration). The resulting graph should be linear over a wide concentration range.

Performance Characteristics

The following table summarizes the typical performance characteristics of a lead-selective electrode prepared with ETH 5435.

| Parameter | Typical Value/Range |

| Nernstian Slope | 29.5 ± 0.5 mV/decade at 25°C |

| Limit of Detection (LOD) | 1.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M[2] |

| Linear Concentration Range | 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M[2] |

| Response Time (t₉₅) | < 30 seconds |

| Optimal pH Range | 4.0 - 7.0 |

| Lifetime | 2-3 months |

Selectivity

The selectivity of an ion-selective electrode refers to its ability to distinguish the target ion from other interfering ions. The selectivity is quantified by the selectivity coefficient (KpotPb,M), where a smaller value indicates better selectivity.

Selectivity Coefficients for a Lead-Selective Electrode with ETH 5435:

| Interfering Ion (Mⁿ⁺) | Selectivity Coefficient (log KpotPb,M) |

| K⁺ | -4.1 |

| Na⁺ | -4.2 |

| NH₄⁺ | -4.1 |

| Ca²⁺ | -4.3 |

| Mg²⁺ | -4.4 |

| Cu²⁺ | -2.5 |

| Zn²⁺ | -3.1 |

| Cd²⁺ | -2.8 |

| Fe³⁺ | -3.5 |

Data compiled from various sources and represents typical values.

Visualization of the Workflow

The following diagrams illustrate the key processes in the preparation and use of the lead-selective electrode.

Caption: Workflow for the preparation of a lead-selective electrode.

Caption: Mechanism of a lead-selective electrode with ETH 5435.

Conclusion

The use of ETH 5435 as an ionophore in PVC membranes allows for the reliable and selective determination of lead ions in aqueous samples. The protocols provided in this guide, from membrane preparation to electrode characterization, offer a robust framework for researchers. Adherence to these methodologies, coupled with an understanding of the underlying scientific principles, will enable the successful development and application of high-performance lead-selective electrodes.

References

-

MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. Retrieved from [Link][3]

-

Scientific Laboratory Supplies. (n.d.). Lead ionophore IV, Selectophore. Retrieved from [Link]

-

HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link][4]

Sources

Application Note: Fabrication of High-Stability Solid-Contact Lead(II) Selective Electrodes

Abstract & Scope

The accurate detection of Lead (Pb²⁺) in biological fluids and environmental samples is critical due to its toxicity at picomolar levels. Traditional liquid-contact ion-selective electrodes (ISEs) suffer from miniaturization limits and orientation dependence. This guide details the fabrication of Solid-Contact ISEs (SC-ISEs) using a Poly(3-octylthiophene) (POT) transducer layer.

Unlike standard protocols that merely list steps, this document focuses on the elimination of the aqueous water layer —the primary cause of potential drift in solid-contact sensors. We utilize Lead Ionophore IV, known for its superior selectivity over Cd²⁺ and Zn²⁺.

The Architecture of Stability

To build a robust sensor, one must understand the interface thermodynamics. In a solid-contact setup, the internal filling solution is replaced by an ion-to-electron transducer.

The Transduction Mechanism

The stability of the sensor relies on the reversible redox capacitance of the conducting polymer (POT) and the ion-exchange equilibrium at the membrane interface.

Figure 1: Signal transduction pathway from ionic activity to measurable electronic potential. The POT layer acts as the critical bridge, converting ionic signals into electronic flow via redox capacitance.

The "Water Layer" Problem

A microscopic layer of water often forms between the membrane and the solid contact in hydrophilic setups (like PEDOT:PSS without additives). This layer acts as a parasitic reservoir, causing:

-

Potential Drift: As the water layer composition changes via transmembrane diffusion.

-

Hysteresis: Slow response when switching concentration ranges. Solution: We use POT , which is highly lipophilic (hydrophobic), effectively preventing the formation of this aqueous pool.

Material Selection & Preparation

The following reagents are selected for optimal lipophilicity and charge transfer.

Reagents Table

| Component | Material | Function | Concentration/Ratio |

| Ionophore | Lead Ionophore IV | Pb²⁺ recognition | 1.0 wt% |

| Ionic Site | NaTFPB (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) | Donnan exclusion; Reduces resistance | 0.6 molar ratio to Ionophore |

| Plasticizer | DOS (Bis(2-ethylhexyl) sebacate) | Solvent for ionophore; Sets dielectric constant | ~65.5 wt% |

| Matrix | High Molecular Weight PVC | Mechanical support | ~33.0 wt% |

| Transducer | Poly(3-octylthiophene) (POT) | Ion-to-electron transduction | 20 mM in Chloroform |

| Substrate | Glassy Carbon (GC) Electrode | Electronic conductor | 3 mm diameter disk |

Critical Insight: The molar ratio of Ionic Site (NaTFPB) to Ionophore is strictly maintained at 0.6 . An excess of ionic sites (>1.0) leads to loss of selectivity (cation exchanger behavior), while insufficient sites increase resistance and response time.

Fabrication Protocol

Pre-requisites: All glassware must be acid-washed (10% HNO₃) to remove trace lead contamination.

Step 1: Electrode Polishing

-

Polish the Glassy Carbon (GC) electrode on a microcloth with 0.3 µm alumina slurry .

-

Rinse with deionized water (18.2 MΩ·cm) and sonicate in ethanol for 5 minutes.

-

Validation: The surface should appear mirror-like with no visible scratches under 10x magnification.

Step 2: Transducer Deposition (The SC Layer)

-

Dissolve POT in chloroform to achieve a 20 mM concentration .

-

Drop-cast 10 µL of the POT solution onto the GC disk.

-

Allow to dry in a solvent-saturated atmosphere (place a beaker over the electrode) for 2 hours.

-

Why? Slow evaporation prevents cracking and ensures a uniform film.

-

Step 3: Membrane Casting (ISM)

-

Prepare the "Membrane Cocktail":

-

Total mass: 100 mg.

-

Dissolve components (Ionophore IV, NaTFPB, PVC, DOS) in 1.0 mL of Tetrahydrofuran (THF) .

-

-

Drop-cast 50 µL of the cocktail directly on top of the dried POT layer.

-

Allow to dry ambiently for 24 hours.

Step 4: Conditioning

-

Immerse the finished electrode in 10⁻³ M Pb(NO₃)₂ for 24 hours.

-

Note: Do not use PbCl₂ as chloride ions can interfere with certain reference electrode junctions.

Quality Control: The Water Layer Test

This is the most critical validation step. It confirms the hydrophobicity of the SC interface.

Protocol

-

Condition electrode in 10⁻² M Pb(NO₃)₂ (Primary Ion).

-

Record Potential (EMF) for 1 hour.

-

Switch solution to 10⁻² M CaCl₂ (Interfering Ion) for 1 hour.

-

Switch back to 10⁻² M Pb(NO₃)₂ .

Figure 2: Logic flow for the Potentiometric Water Layer Test. A "Pass" indicates a robust, hydrophobic interface.

Interpretation:

-

Pass: Potential returns rapidly to the initial value.

-

Fail: A distinct positive drift is observed upon returning to the primary ion. This indicates that the interfering ion (Ca²⁺) was trapped in a water layer beneath the membrane and is slowly diffusing out.

Analytical Performance

Typical performance metrics for a POT-based Pb-ISE fabricated via this protocol.

| Parameter | Typical Value | Notes |

| Slope (Sensitivity) | 28.5 ± 1.0 mV/decade | Theoretical Nernstian is 29.6 mV/dec for divalent ions. |

| Limit of Detection (LOD) | ~10⁻⁹ M | Determined by intersection of Nernstian slope and background. |

| Response Time | < 10 seconds | For concentrations > 10⁻⁶ M. |

| Selectivity (log K) | K(Pb, Na) < -5.5 | Excellent discrimination against physiological salts. |

References

-

BenchChem. (2025).[1] Application Note and Protocol for the Fabrication of a Lead Ion-Selective Electrode Using Lead Ionophore IV. Retrieved from

-

Bobacka, J. (2006). Conducting polymer-based solid-state ion-selective electrodes.[2][3][4] Electroanalysis, 18(1), 7-18. (Foundational text on POT mechanism).

-

Sutter, J., et al. (2004). Solid-Contact Ion-Selective Electrodes with a Well-Defined Water Layer Test. Analytica Chimica Acta.[5] (Establishes the water layer test protocol).

-

Guzinski, M., et al. (2017). Lead(II)-selective solid-contact electrodes with detection limit in the picomolar range.[6][7] Analytical Chemistry.[5][6][8][9][10][11][12] (High-performance reference).

-

Pretsch, E., et al. (1998). The ultimate detection limit of ion-selective electrodes. Analytical Chemistry.[5][6][8][9][10][11][12] (Theory on LOD).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ion-Selective Electrodes with Solid Contact Based on Composite Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. PVC membrane bulk optode incorporating 4-nitrobenzo-15-crown-5 and sodium tetrakis(1-imidazolyl) borate for the pico-molar determination of silver ion in pharmaceutical formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chalcogen.ro [chalcogen.ro]

- 9. Ion-selective electrode - Wikipedia [en.wikipedia.org]

- 10. Using Ion-Selective Electrodes to Study the Drug Release from Porous Cellulose Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Screen-Printed Electrodes (SPEs) Modified with Lead Ionophore III for Potentiometric Detection of Lead

Introduction: The Imperative for Rapid and Reliable Lead Detection

Lead (Pb²⁺), a pervasive and highly toxic heavy metal, poses significant threats to human health and the environment. Its neurotoxic effects, particularly in children, and its capacity to bioaccumulate necessitate sensitive, reliable, and accessible methods for its detection in various matrices, including water, soil, and biological fluids. Traditional analytical techniques for lead determination, such as atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), while highly accurate, are laboratory-bound, expensive, and require skilled operators. This creates a critical need for portable, cost-effective, and user-friendly sensors for on-site and real-time lead monitoring.

Screen-printed electrodes (SPEs) have emerged as a powerful platform for the development of such sensors. Their mass producibility, low cost, disposability, and small sample volume requirements make them ideal for decentralized testing.[1][2] When combined with the principles of potentiometric ion-selective electrodes (ISEs), SPEs can be transformed into highly selective and sensitive analytical devices.[3] The selectivity of these sensors is conferred by an ion-selective membrane (ISM) containing a specific ionophore—a molecule that selectively binds to the target ion.[4][5]

This application note provides a comprehensive guide to the fabrication, characterization, and application of a screen-printed electrode-based sensor for the potentiometric detection of lead ions. The sensor's selectivity is achieved through the incorporation of Lead Ionophore III , a highly effective chelating agent for Pb²⁺, into a polymeric membrane cast onto the working electrode of the SPE. We will delve into the fundamental principles governing the sensor's operation, provide detailed, field-proven protocols for its preparation and use, and offer insights into data interpretation and performance validation.

Principle of Operation: A Selective Potentiometric Response

The functionality of the lead-selective SPE is rooted in the principles of potentiometry.[3] The sensor measures the potential difference between the ion-selective working electrode and a stable reference electrode under zero-current conditions. This potential difference is directly proportional to the activity (and under controlled conditions, the concentration) of lead ions in the sample, as described by the Nernst equation.[6]

The key components of the sensor and their roles are:

-

Screen-Printed Electrode (SPE) Substrate: Typically a three-electrode system printed on a ceramic or plastic substrate. It consists of a working electrode (often carbon-based), a reference electrode (commonly Ag/AgCl), and a counter electrode (also typically carbon).[1] For potentiometric measurements, the counter electrode is not used.

-

Ion-Selective Membrane (ISM): A thin polymeric film cast over the working electrode. This membrane is the heart of the sensor and comprises:

-

Polymeric Matrix: High-molecular-weight poly(vinyl chloride) (PVC) is commonly used to provide a stable, flexible, and inert support for the other membrane components.

-

Plasticizer: A water-immiscible organic solvent, such as o-nitrophenyl octyl ether (o-NPOE), is incorporated to ensure the mobility of the ionophore and the target ions within the membrane, facilitating the ion-exchange process.

-

Lead Ionophore III: This is the molecular recognition element. It is a lipophilic molecule with a pre-organized cavity that exhibits a high affinity and selectivity for Pb²⁺ ions.[7] The ionophore reversibly binds with lead ions at the membrane-sample interface.

-

Ionic Additive: A lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is often added to the membrane to reduce its electrical resistance and improve the stability of the potential reading.

-

When the sensor is immersed in a sample containing lead ions, the Lead Ionophore III at the membrane surface selectively complexes with Pb²⁺. This complexation event leads to a charge separation at the interface between the sample and the membrane, generating a phase boundary potential. This potential is measured against the stable potential of the Ag/AgCl reference electrode, and the resulting electromotive force (EMF) is logarithmically related to the lead ion concentration.

Figure 1: Mechanism of lead ion detection at the sensor interface.

Materials and Methods

Reagents and Equipment

| Reagent/Material | Grade/Specification | Recommended Supplier |

| Screen-Printed Carbon Electrodes (with Ag/AgCl reference) | - | Metrohm DropSens, Zensor |

| Lead Ionophore III (e.g., Lead Ionophore IV*) | Selectophore™ Grade | Sigma-Aldrich |

| High molecular weight Poly(vinyl chloride) (PVC) | - | Sigma-Aldrich |

| o-Nitrophenyl octyl ether (o-NPOE) | ≥99% | Sigma-Aldrich |

| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Lead(II) nitrate (Pb(NO₃)₂) | ACS reagent, ≥99% | Sigma-Aldrich |

| Sodium nitrate (NaNO₃) | ACS reagent, ≥99% | Sigma-Aldrich |

| Deionized (DI) water | 18.2 MΩ·cm | - |

| pH meter | - | - |

| Potentiostat or high-impedance voltmeter | - | - |

| Micropipettes | 1-10 µL, 10-100 µL, 100-1000 µL | - |

| Vortex mixer | - | - |

| Hotplate stirrer | - | - |

*Note: Commercially available "Lead Ionophore IV" (tert-Butylcalix[8]arene-tetrakis(N,N-dimethylthioacetamide)) is a well-characterized and highly selective ionophore for lead and is recommended for this protocol.[1][9] The term "Lead Ionophore III" may refer to a similar or identical compound.

Experimental Protocols

This protocol describes the preparation of a 200 mg stock solution of the ISM cocktail, sufficient for modifying numerous SPEs.

-

Weighing Components: In a clean, dry glass vial, accurately weigh the following components:

-

Lead Ionophore III: 2.0 mg (1% w/w)

-

KTpClPB: 1.0 mg (0.5% w/w)

-

o-NPOE (plasticizer): 134.0 mg (67% w/w)

-

PVC: 63.0 mg (31.5% w/w)

-

-

Dissolution: Add 2.0 mL of anhydrous THF to the vial.

-

Mixing: Cap the vial tightly and vortex for 5-10 minutes, or until all components are completely dissolved, resulting in a clear, homogenous solution. This is the ISM cocktail.

This protocol details the drop-casting method for applying the ISM onto the SPE working electrode.

-

SPE Preparation: Unpack a new screen-printed carbon electrode. Ensure the surface of the working electrode is clean and free of debris.

-

Drop-casting: Using a micropipette, carefully drop-cast 5-10 µL of the prepared ISM cocktail directly onto the surface of the carbon working electrode. Ensure the entire working electrode area is covered.[10]

-

Solvent Evaporation: Place the modified SPE on a level surface in a dust-free environment (e.g., a covered petri dish) and allow the THF to evaporate completely at room temperature. This typically takes 12-24 hours. A transparent, uniform membrane should be visible on the working electrode.

-

Conditioning: Prior to first use, condition the modified SPE by immersing the electrode end in a 10⁻³ M Pb(NO₃)₂ solution for at least 2 hours. This step ensures the membrane is properly hydrated and equilibrated.

Figure 2: Workflow for the preparation and modification of the lead-selective SPE.

-

Standard Solutions: Prepare a series of lead standard solutions (e.g., 10⁻⁷ M to 10⁻¹ M) by serial dilution of a 0.1 M Pb(NO₃)₂ stock solution. Use a constant ionic strength background solution (e.g., 0.1 M NaNO₃) for all dilutions to maintain a consistent activity coefficient.

-

Electrode Connection: Connect the working and reference electrode terminals of the SPE to a high-impedance potentiometer or the appropriate channels of a potentiostat.

-

Calibration Curve Construction: a. Begin with the lowest concentration standard. Pipette a sufficient volume (e.g., 50-100 µL) to cover both the working and reference electrodes. b. Allow the potential reading to stabilize (typically 30-60 seconds). c. Record the stable potential (EMF) in millivolts (mV). d. Rinse the electrode thoroughly with DI water and gently blot dry with a lint-free tissue. e. Repeat steps 3a-3d for each standard solution, moving from the lowest to the highest concentration. f. Plot the recorded EMF (y-axis) against the logarithm of the lead concentration (x-axis). The resulting graph is the calibration curve.

-

Sample Measurement: a. Prepare the unknown sample. If necessary, adjust the pH to be within the optimal working range of the electrode (typically pH 4-7) and add the ionic strength background solution in the same proportion as used for the standards.[11] b. Immerse the calibrated electrode in the sample solution. c. Record the stable potential reading. d. Using the calibration curve, determine the logarithm of the lead concentration corresponding to the measured potential. Calculate the concentration of lead in the sample.

Data Analysis and Interpretation

Performance Characteristics

A properly fabricated lead-selective SPE should exhibit the following performance characteristics. The values provided are typical and may vary based on specific experimental conditions.

| Parameter | Typical Value/Range | Description |

| Linear Range | 10⁻⁶ M to 10⁻² M | The concentration range over which the potential response is linear with the logarithm of the lead ion concentration.[7] |

| Nernstian Slope | 29.5 ± 2 mV/decade (at 25 °C) | The change in potential for a tenfold change in lead ion concentration. For a divalent ion (Pb²⁺), the theoretical Nernstian slope is ~29.6 mV/decade. |

| Limit of Detection (LOD) | ~10⁻⁷ M | The lowest concentration of lead that can be reliably distinguished from the background noise. |

| Response Time | < 60 seconds | The time required for the electrode to reach a stable potential reading upon immersion in a new solution. |

| Working pH Range | 4 - 7 | The pH range within which the electrode provides a stable and accurate response.[11] |

| Lifetime | Several days to weeks | The period over which the electrode maintains its performance characteristics with proper storage (stored in a conditioning solution). |

Selectivity

Selectivity is a critical parameter for an ion-selective electrode, indicating its ability to detect the primary ion (Pb²⁺) in the presence of other interfering ions. The selectivity is quantified by the potentiometric selectivity coefficient (KpotPb,J), where J is the interfering ion.[12] A smaller value of KpotPb,J indicates better selectivity for Pb²⁺ over the interfering ion.

The following table presents typical selectivity coefficients for a lead-selective electrode based on a calix[8]arene-type ionophore.

| Interfering Ion (J) | Ion | Typical Selectivity Coefficient (log KpotPb,J) |

| Sodium | Na⁺ | < -4.0 |

| Potassium | K⁺ | < -4.0 |

| Calcium | Ca²⁺ | < -3.5 |

| Magnesium | Mg²⁺ | < -3.5 |

| Copper(II) | Cu²⁺ | ~ -2.5 |

| Cadmium(II) | Cd²⁺ | ~ -3.0 |

| Zinc(II) | Zn²⁺ | ~ -3.0 |

Data compiled from literature values for similar ionophores.[7]

Troubleshooting and Expert Insights

-

Noisy or Drifting Signal: This can be caused by an unstable reference electrode, air bubbles on the electrode surface, or insufficient ionic strength in the sample. Ensure the Ag/AgCl reference is not compromised, gently tap the electrode to dislodge any bubbles, and always use an ionic strength adjustment buffer.

-

Sub-Nernstian Slope: A slope significantly lower than the theoretical value may indicate poor membrane composition, incomplete dissolution of membrane components, or leaching of the ionophore or plasticizer. Ensure accurate weighing and thorough dissolution during ISM cocktail preparation. A shorter lifetime can also manifest as a decreasing slope over time.

-

Causality of Component Ratios: The ratio of PVC to plasticizer affects the physical properties of the membrane, such as its flexibility and adhesion. The ionophore concentration dictates the sensitivity and linear range, while the ionic additive influences the impedance and stability of the electrode. Optimization of these ratios may be necessary for specific applications. For instance, increasing the ionophore concentration can sometimes extend the lower detection limit, but too high a concentration can lead to a non-linear response.

-

Self-Validation: A key aspect of trustworthy measurements is the consistent performance of the sensor. Regularly check the slope of the calibration curve. A significant deviation from the expected Nernstian value indicates a problem with the electrode or the measurement setup. Running a known quality control standard periodically can also validate the system's performance.

Conclusion

The combination of screen-printing technology and ionophore-based potentiometry offers a powerful and practical solution for the selective detection of lead ions. The protocols and insights provided in this application note are designed to enable researchers, scientists, and drug development professionals to successfully fabricate and utilize these low-cost, portable sensors. By understanding the underlying principles and adhering to the detailed methodologies, users can achieve reliable and accurate measurements of lead in a variety of settings, contributing to improved environmental monitoring and public health protection.

References

-

Wikipedia. (n.d.). Screen-printed electrodes. Retrieved from [Link]

-

AZoM. (2020, November 25). Using Trace Solid-State Electrodes for Metal Analysis (Part 4). Retrieved from [Link]

-

MDPI. (n.d.). Screen-Printed Electrodes: Fabrication, Modification, and Biosensing Applications. Retrieved from [Link]

-

Zensor R&D. (n.d.). Screen-Printed Electrodes (SPE) & Interdigitated Electrodes. Retrieved from [Link]

-

PubMed. (2022, June 23). Potentiometric Performance of Ion-Selective Electrodes Based on Polyaniline and Chelating Agents: Detection of Fe2+ or Fe3+ Ions. Retrieved from [Link]

-

ResearchGate. (n.d.). The Detection of Heavy Metal Ions Based on Screen-Printed Carbon. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Lead ion (Pb2+) electrochemical sensors based on novel Schiff base ligands. Retrieved from [Link]

-

MDPI. (n.d.). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Ionophore. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tracking Lead: Potentiometric Tools and Technologies for a Toxic Element. Retrieved from [Link]

-

Malinowska, E., Brzozka, Z., Kasiura, K., Egberink, R. J. M., & Reinhoudt, D. (1994). Lead selective electrodes based on thioamide functionalized calix[8]arenes as ionophores. Analytica Chimica Acta, 298(3), 253-259.

-

MDPI. (2024, December 8). Application of a Screen-Printed Ion-Selective Electrode Based on Hydrophobic Ti3C2/AuNPs for K+ Determination Across Variable Temperatures. Retrieved from [Link]

-

ResearchGate. (2022, July 6). Facile Fabrication of All-solid-state Ion-selective Electrodes by Laminating and Drop-casting for Multi-sensing. Retrieved from [Link]

-

HORIBA. (n.d.). Selectivity coefficient. Retrieved from [Link]

-

MDPI. (2018, August 24). Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of lead ionophore IV,.... Retrieved from [Link]

-

Heriot-Watt Research Portal. (n.d.). The coordination chemistry of p-tert-butylcalix[8]arene with paramagnetic transition and lanthanide metal ions: an Edinburgh Perspective. Retrieved from [Link]

-

Smart Storm. (n.d.). Ion Selective Electrodes. Interference and Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). P-tert-Butylcalix[8]arene tetrakis(N,N-dimethylacetamide) as a second ligand in the complexation of trivalent lanthanoids with thenoyltrifluoroacetone in solution and investigation of a solid Eu(III) complex. Retrieved from [Link]

-

ACS Publications. (2014, September 8). Paper-Based Potentiometric Ion Sensing. Retrieved from [Link]

Sources

- 1. Lead ionophore IV Selectophore® 145237-46-3 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Ionophore - Wikipedia [en.wikipedia.org]

- 6. Lead ion selective PVC membrane electrode based on 5,5'-dithiobis-(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.utwente.nl [research.utwente.nl]

- 8. researchgate.net [researchgate.net]

- 9. 铅离子载体 IV Selectophore™ | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 12. horiba.com [horiba.com]

Application Notes & Protocols: Conditioning of Lead Ionophore III Potentiometric Sensors

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Conditioning in Potentiometric Sensing

In the realm of precise electrochemical analysis, the potentiometric ion-selective electrode (ISE) stands as a cornerstone for quantifying ionic species.[1][2] Its efficacy, however, is not inherent but meticulously cultivated through a critical, often overlooked, preparatory phase: conditioning .[3][4] This guide provides an in-depth exploration of the principles and protocols for conditioning potentiometric sensors based on Lead Ionophore III, an essential tool for the accurate determination of lead (Pb²⁺) ions in diverse applications, from environmental monitoring to pharmaceutical analysis.[5] Neglecting this preparatory step can lead to inaccurate calibrations, slow response times, and a general loss of sensitivity, ultimately compromising the integrity of experimental data.[3]

The Science of Conditioning: From a Passive Membrane to a Dynamic Sensor

A newly fabricated or long-stored ISE membrane is in a state of passive equilibrium. The internal components—the ionophore, polymer matrix (typically PVC), and plasticizer—are not yet optimally organized to facilitate the selective binding and transport of the target ion.[6][7] Conditioning is the process of transforming this passive membrane into a dynamic and responsive sensing surface.[4]

Mechanism of Action: Activating the Ion-Selective Membrane

The conditioning process serves several key functions:

-

Hydration of the Membrane Surface: The initial soaking allows the outer layer of the hydrophobic membrane to become hydrated, creating a necessary interface for ion exchange with the aqueous sample.

-

Ionophore Activation and Orientation: Soaking the electrode in a solution containing the primary ion (Pb²⁺) encourages the Lead Ionophore III molecules at the membrane-solution interface to form complexes with lead ions. This "primes" the ionophore, orienting it for efficient and selective binding during measurement.

-